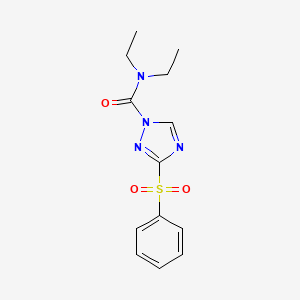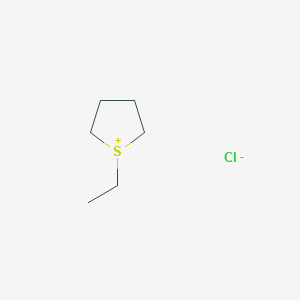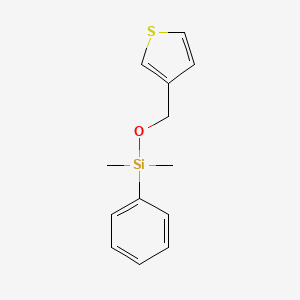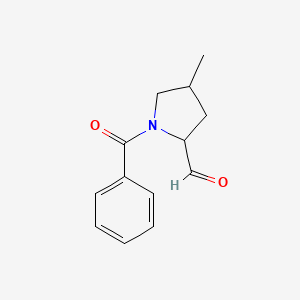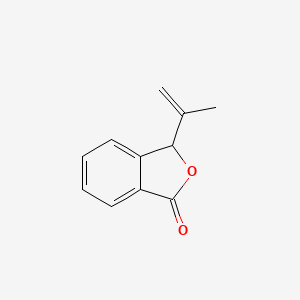![molecular formula C14H4F8N2O2 B14295870 2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] CAS No. 116671-68-2](/img/structure/B14295870.png)
2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] is a complex organic compound characterized by its unique structure, which includes a 1,4-phenylene core flanked by two oxazole rings Each oxazole ring is substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenylene core allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce extended aromatic systems .
Scientific Research Applications
2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic thin-film transistors and other electronic devices.
Pharmaceuticals: Its potential bioactivity is being explored for the development of new drugs, particularly in targeting specific proteins or pathways.
Materials Science: The compound can be used to create advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can influence the compound’s electronic distribution, enhancing its ability to interact with specific proteins or enzymes. The pathways involved may include inhibition of certain enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: This compound shares the trifluoromethyl groups but differs in its core structure.
Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: Another fluorinated compound with applications in materials science.
Uniqueness
2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] is unique due to its combination of a phenylene core with oxazole rings, each substituted with fluorine and trifluoromethyl groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals .
Properties
CAS No. |
116671-68-2 |
|---|---|
Molecular Formula |
C14H4F8N2O2 |
Molecular Weight |
384.18 g/mol |
IUPAC Name |
5-fluoro-2-[4-[5-fluoro-4-(trifluoromethyl)-1,3-oxazol-2-yl]phenyl]-4-(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C14H4F8N2O2/c15-9-7(13(17,18)19)23-11(25-9)5-1-2-6(4-3-5)12-24-8(10(16)26-12)14(20,21)22/h1-4H |
InChI Key |
LXAJQRKGUQSXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(O2)F)C(F)(F)F)C3=NC(=C(O3)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


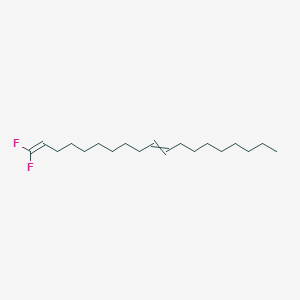
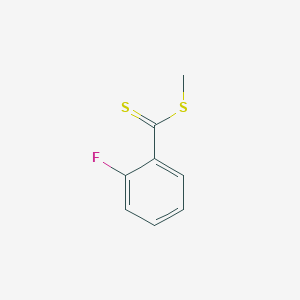
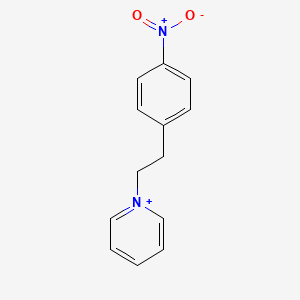
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)

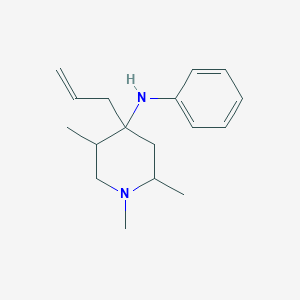
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
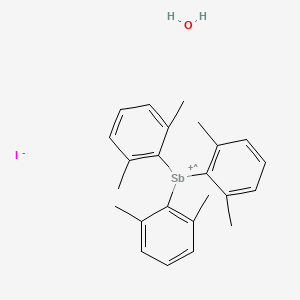
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
